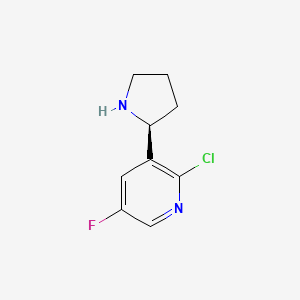
3-((2S)Pyrrolidin-2-YL)-2-chloro-5-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2S)Pyrrolidin-2-YL)-2-chloro-5-fluoropyridine is a compound that features a pyrrolidine ring attached to a pyridine ring, with chlorine and fluorine substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2S)Pyrrolidin-2-YL)-2-chloro-5-fluoropyridine typically involves the construction of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the use of N-substituted piperidines, which undergo a series of reactions including ring contraction and functionalization . The reaction conditions often involve specific oxidants and additives to achieve the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process may include the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale production. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
3-((2S)Pyrrolidin-2-YL)-2-chloro-5-fluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced to form different derivatives.
Functionalization: The compound can be functionalized at various positions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-CPBA for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrrolidine ring can lead to the formation of pyrrolidin-2-ones, while substitution reactions can yield a variety of functionalized pyridine derivatives .
Aplicaciones Científicas De Investigación
3-((2S)Pyrrolidin-2-YL)-2-chloro-5-fluoropyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for designing biologically active compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with various molecular targets, including enzymes and receptors.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-((2S)Pyrrolidin-2-YL)-2-chloro-5-fluoropyridine involves its interaction with specific molecular targets. The pyrrolidine ring contributes to the stereochemistry and binding affinity of the compound, allowing it to interact with enantioselective proteins and enzymes . Molecular docking studies have shown that the compound can bind to targets like HDAC2 and PHB2, influencing their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 3-((2S)Pyrrolidin-2-YL)-2-chloro-5-fluoropyridine.
Pyridine Derivatives: Compounds with similar pyridine rings, such as 2-(pyridin-2-yl)pyrimidine derivatives, also exhibit comparable biological activities.
Uniqueness
This compound is unique due to its specific combination of a pyrrolidine ring with chlorine and fluorine substituents on the pyridine ring. This unique structure contributes to its distinct biological activity and potential therapeutic applications .
Propiedades
Fórmula molecular |
C9H10ClFN2 |
|---|---|
Peso molecular |
200.64 g/mol |
Nombre IUPAC |
2-chloro-5-fluoro-3-[(2S)-pyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C9H10ClFN2/c10-9-7(4-6(11)5-13-9)8-2-1-3-12-8/h4-5,8,12H,1-3H2/t8-/m0/s1 |
Clave InChI |
BOVWNWQLMQRQFL-QMMMGPOBSA-N |
SMILES isomérico |
C1C[C@H](NC1)C2=C(N=CC(=C2)F)Cl |
SMILES canónico |
C1CC(NC1)C2=C(N=CC(=C2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



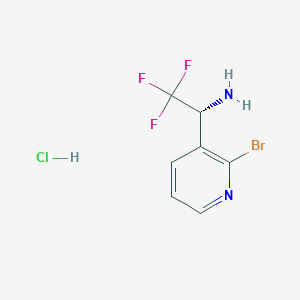
![Methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate](/img/structure/B13029894.png)
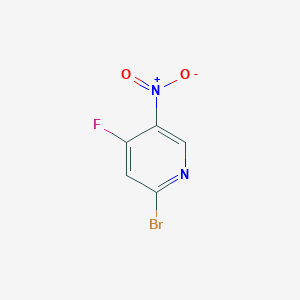
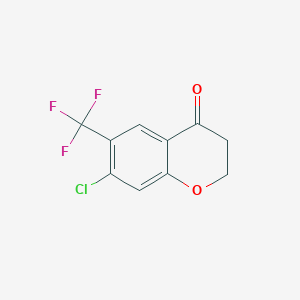
![4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide](/img/structure/B13029911.png)
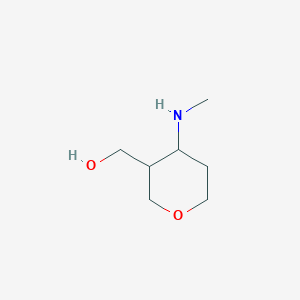
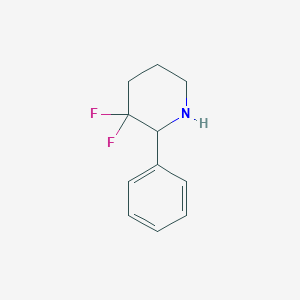
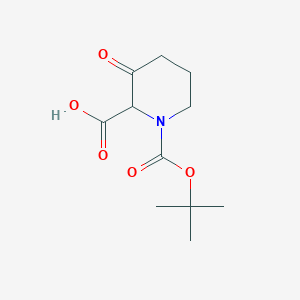

![(2R,3R,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL](/img/structure/B13029938.png)
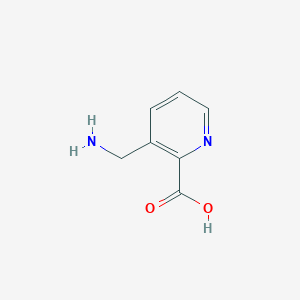
![(3S)-3-Amino-3-[2-(propan-2-YL)phenyl]propanoic acid](/img/structure/B13029948.png)

